molecular formula C17H16N2O2 B5211972 5-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

5-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5211972
M. Wt: 280.32 g/mol
InChI Key: OQRJPURQVBNBJL-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of two aromatic rings substituted with dimethyl and methoxy groups, respectively.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-7-8-12(2)15(9-11)17-18-16(19-21-17)13-5-4-6-14(10-13)20-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRJPURQVBNBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dimethylbenzohydrazide with 3-methoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but lacks the dimethyl substitution on the phenyl ring.

    5-(2,5-Dimethylphenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the methoxy substitution on the phenyl ring.

    5-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a methoxy group at a different position on the phenyl ring.

Uniqueness

The uniqueness of 5-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethyl and methoxy groups can enhance its stability and potentially improve its interaction with molecular targets.

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